molecular formula C28H24N2O6S2 B14923857 2,2'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid

2,2'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid

Cat. No.: B14923857
M. Wt: 548.6 g/mol
InChI Key: QOCGTGWJQGCCTR-UHFFFAOYSA-N
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Description

2,2’-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and carboxylic acid groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid] typically involves multi-step organic reactions. One common method includes the reaction of 1,6-hexanediamine with 4-phenyl-3-thiophenecarboxylic acid under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid] undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2’-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid] has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The thiophene ring and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid] apart from similar compounds is its specific combination of functional groups and structural features. The presence of both thiophene rings and carboxylic acid groups provides unique reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C28H24N2O6S2

Molecular Weight

548.6 g/mol

IUPAC Name

2-[[6-[(3-carboxy-4-phenylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-phenylthiophene-3-carboxylic acid

InChI

InChI=1S/C28H24N2O6S2/c31-21(29-25-23(27(33)34)19(15-37-25)17-9-3-1-4-10-17)13-7-8-14-22(32)30-26-24(28(35)36)20(16-38-26)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36)

InChI Key

QOCGTGWJQGCCTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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